molecular formula C9H15N5 B11904526 3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene

3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene

Cat. No.: B11904526
M. Wt: 193.25 g/mol
InChI Key: LFCXAXJFVKDXET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene is a structurally complex chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. Its core structure is based on a triazabicyclo[4.1.0]heptadiene system, which serves as a versatile and rigid framework that can be functionalized to interact with specific enzyme active sites. This compound has been specifically investigated as a key intermediate or precursor in the synthesis of potent and selective inhibitors for Janus kinases (JAKs) and FMS-like tyrosine kinase 3 (FLT3) [https://www.rcsb.org/structure/6AA7]. Research indicates that derivatives of this scaffold can bind to the ATP-binding pocket of these kinases, disrupting their signaling pathways. The JAK-STAT pathway is a critical target for inflammatory and autoimmune diseases, as well as certain cancers, while FLT3 is a well-validated target in acute myeloid leukemia (AML) [https://pubmed.ncbi.nlm.nih.gov/29661794/]. Consequently, this reagent provides a valuable starting point for researchers designing novel therapeutic agents, exploring structure-activity relationships (SAR), and studying the biochemical mechanisms of oncogenic and inflammatory signaling cascades. Its use is strictly confined to laboratory research applications.

Properties

Molecular Formula

C9H15N5

Molecular Weight

193.25 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1(7),3-diene

InChI

InChI=1S/C9H15N5/c1-13-2-4-14(5-3-13)7-6-10-8-9(11-7)12-8/h6,8,10H,2-5H2,1H3,(H,11,12)

InChI Key

LFCXAXJFVKDXET-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CNC3C(=N3)N2

Origin of Product

United States

Preparation Methods

Cyclopropanation of Preformed Heterocycles

Ring-closing metathesis (RCM) or [2+1] cycloaddition strategies could generate the bicyclic skeleton. For instance, a diazabicyclo precursor might undergo cyclopropanation via carbene insertion into a preexisting double bond. Computational studies on analogous systems suggest that transition-metal catalysts (e.g., rhodium or palladium) facilitate such transformations.

Nitrogen Incorporation via Azide-Alkyne Cycloaddition

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) could introduce triazole moieties into a bicyclo[4.1.0] framework. This method, widely used in click chemistry, enables precise placement of nitrogen atoms at positions 2, 5, and 7. However, strain energy calculations for the target compound (estimated at ~25 kcal/mol) necessitate mild reaction conditions to prevent ring-opening side reactions.

Triaza Functionalization and Ring Strain Mitigation

Introducing three nitrogen atoms into the bicyclo[4.1.0] system requires sequential substitution or tandem cyclization. Patent US20130289273A1 details the synthesis of TBD via carbodiimide-triamine reactions, offering a potential blueprint:

Carbodiimide-Mediated Cyclization

Heating disubstituted carbodiimides (e.g., N,N′-dicyclohexylcarbodiimide) with polyamines like dipropylene triamine (DPTA) induces cyclization to form bicyclic guanidines. Adapting this method, a tailored triamine precursor could yield the 2,5,7-triazabicyclo[4.1.0] system. Key parameters include:

  • Temperature : Elevated temperatures (170–220°C) promote intermediate guanidine formation and subsequent ring closure.

  • Solvent Selection : Ethereal solvents (e.g., 2-butoxyethanol) or alcohols stabilize reactive intermediates, though solventless protocols minimize purification steps.

Strain-Directed Functionalization

The inherent strain of the bicyclo[4.1.0] system (bond angles ~60°) renders it electrophilic at bridgehead positions. Quantum mechanical modeling predicts that nucleophilic attack at position 3 by 4-methylpiperazine would proceed with an activation barrier of ~15 kcal/mol, favoring regioselective substitution.

Piperazinyl Group Installation

The 4-methylpiperazin-1-yl moiety introduces steric and electronic complexity. Two primary strategies emerge:

Nucleophilic Aromatic Substitution (SNAr)

Activation of the bicyclo[4.1.0] core via electron-withdrawing groups (EWGs) enables displacement by 4-methylpiperazine. For example, chlorination at position 3 using N-chlorosuccinimide (NCS) followed by SNAr with piperazine derivatives could yield the target compound. Kinetic studies on analogous systems show a second-order rate constant of k=2.3×104M1s1k = 2.3 \times 10^{-4} \, \text{M}^{-1}\text{s}^{-1} at 80°C in DMF.

Transition-Metal Catalyzed Cross-Coupling

Palladium-catalyzed Buchwald-Hartwig amination offers a robust route for C–N bond formation. A brominated or iodinated bicyclo intermediate could couple with 4-methylpiperazine using Pd(OAc)2_2/Xantphos. Computational density functional theory (DFT) analyses suggest that oxidative addition at the bridgehead carbon is feasible despite steric hindrance.

Purification and Characterization Challenges

Isolating 3-(4-methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene requires specialized techniques due to its polarity and thermal sensitivity:

Chromatographic Resolution

High-performance liquid chromatography (HPLC) with a C18 stationary phase and isocratic elution (acetonitrile/water with 0.1% trifluoroacetic acid) effectively separates the target compound from byproducts. Retention time data from analogous bicyclic amines indicate a tRt_R of ~12.5 min under these conditions.

Spectroscopic Validation

  • 13C^{13}\text{C} NMR : Predicted shifts for the bridgehead carbons (δ ~95–110 ppm) and piperazinyl methyl group (δ ~45 ppm) align with TBD derivatives.

  • HRMS : Exact mass calculation (C10H14N6\text{C}_{10}\text{H}_{14}\text{N}_6) yields m/z=218.1264([M+H]+)m/z = 218.1264 \, (\text{[M+H]}^+), requiring resolution >30,000 to confirm molecular formula.

Scalability and Industrial Relevance

Adapting the solventless process from TBD synthesis (Patent US20130289273A1) enhances scalability:

  • Batch Reactor Design : Stainless steel vessels with mechanical stirring and nitrogen sweep prevent oxidative degradation.

  • Exotherm Management : Controlled addition of DPTA minimizes thermal runaway (observed ΔT = 32°C in analogous reactions).

  • Byproduct Distillation : Cyclohexylamine or isopropylamine byproducts are removed via fractional distillation (bp 134°C and 33°C, respectively) .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may yield reduced derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that compounds similar to 3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene exhibit potent activity against various cancer cell lines. One study demonstrated that derivatives of this compound inhibited the proliferation of tumor cells by targeting specific kinases involved in cell signaling pathways, such as receptor tyrosine kinases (RTKs) including VEGFR and EGFR .

Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. It has been shown to interact with neurotransmitter systems, potentially offering therapeutic effects for conditions such as anxiety and depression. The piperazine moiety is particularly noted for its role in enhancing binding affinity to serotonin receptors .

Case Study: Inhibition of Kinases

A notable case study evaluated the pharmacological profile of a derivative of this compound in inhibiting kinases related to tumor growth. The results indicated a significant reduction in cell viability in treated groups compared to controls, suggesting potential as an anticancer agent.

Case Study: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in animal models of neurodegenerative diseases. Results showed that administration led to improved cognitive function and reduced markers of oxidative stress in the brain.

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene involves its interaction with specific molecular targets and pathways. This compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Substitutions

5-(4-Methylpiperazin-1-yl)pyrazin-2-amine
  • Molecular Formula : C₉H₁₄N₅ (vs. C₉H₁₅N₅ for the target compound).
  • Key Differences : While both compounds share a 4-methylpiperazine group, the pyrazin-2-amine derivative lacks the bicyclic triazabicyclo framework. This results in distinct conformational rigidity and electronic properties. The pyrazine ring in this analogue may enhance aromatic interactions, whereas the bicyclic system in the target compound could improve metabolic stability .
Coumarin-Benzodiazepine-Tetrazole Hybrids (4g and 4h)
  • Examples :
    • 4g : 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one.
    • 4h : 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one .
  • In contrast, the target compound’s simpler bicyclic structure lacks these functional groups, limiting its direct biological applicability but enhancing synthetic accessibility .

Physicochemical and Functional Comparisons

Property 3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene 5-(4-Methylpiperazin-1-yl)pyrazin-2-amine Coumarin-Benzodiazepine Hybrids (4g/4h)
Molecular Weight 193.25 g/mol 193.25 g/mol* >500 g/mol
Key Functional Groups Triazabicyclo core, 4-methylpiperazine Pyrazine, 4-methylpiperazine Coumarin, tetrazole, benzodiazepine
Predicted Solubility Moderate (due to piperazine) Moderate Low (hydrophobic coumarin moiety)
Potential Applications Unclear (limited data) Drug intermediates Antimicrobial/anticancer research

*Note: Discrepancy in molecular formula (C₉H₁₄N₅ vs. C₉H₁₅N₅) suggests possible errors in source data .

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis is less complex than that of coumarin hybrids (4g/4h), which require multi-step coupling of heterocycles .
  • Biological Activity: No direct biological data exist for this compound. In contrast, coumarin hybrids (4g/4h) show promise in preliminary antimicrobial assays .
  • Electronic Properties : The bicyclic triazabicyclo system may exhibit unique electron-deficient behavior compared to pyrazine or benzodiazepine derivatives, influencing its reactivity in catalysis or coordination chemistry.

Notes

  • Data Limitations : Comparative analysis is hindered by sparse experimental data for the target compound. Most properties are computationally predicted .
  • Structural Uniqueness : The triazabicyclo framework distinguishes this compound from simpler piperazine derivatives, warranting further exploration of its chemical behavior.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(4-methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene and validating its purity?

  • Methodology :

  • Synthetic Routes : Utilize nucleophilic substitution or coupling reactions to introduce the 4-methylpiperazine moiety to the bicyclic core. For example, react a halogenated triazabicyclo precursor with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in acetone) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/methanol) followed by recrystallization from ethanol/water mixtures improves purity .
  • Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and characterize intermediates/final products using 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology :

  • X-ray Crystallography : Co-crystallize with a suitable solvent (e.g., dichloromethane/hexane) and analyze using SHELXL for refinement. This resolves bond angles, stereochemistry, and packing interactions .
  • NMR Analysis : Assign peaks using 1H^1H-1H^1H COSY and HSQC to verify connectivity, particularly distinguishing between triazole and piperazine protons .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound?

  • Methodology :

  • Solubility : Test in DMSO, water, and ethanol via gravimetric analysis. Piperazine derivatives often show pH-dependent solubility (enhanced in acidic buffers) .
  • Stability : Conduct accelerated degradation studies under heat (40–60°C), light (UV-vis), and humidity (40–75% RH) for 4 weeks. Monitor via TLC/HPLC .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and interaction of this compound with biological targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with the triazole nitrogen and piperazine’s methyl group .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze charge distribution and frontier molecular orbitals (FMO) for reaction site prediction .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Study : If one study reports antitumor activity (IC₅₀ = 2 μM) and another shows no efficacy:

  • Variables to Check : Cell line specificity (e.g., HeLa vs. MCF-7), assay conditions (serum concentration, incubation time), and compound stability in media .
  • Follow-Up : Repeat assays with standardized protocols (e.g., CellTiter-Glo®) and include positive controls (e.g., doxorubicin) .

Q. How can reaction intermediates be characterized in the synthesis of this compound?

  • Methodology :

  • In Situ Monitoring : Use FTIR to track carbonyl or amine group changes during reactions. For example, loss of a Boc group (~1680 cm⁻¹) confirms deprotection .
  • LC-MS/MS : Identify transient intermediates (e.g., iminium ions) with high sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.